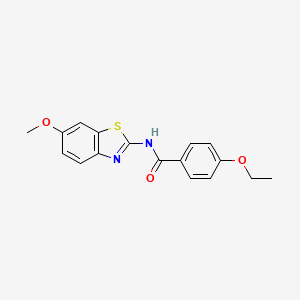

4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

CAS No.: 93331-82-9

Cat. No.: VC4259239

Molecular Formula: C17H16N2O3S

Molecular Weight: 328.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93331-82-9 |

|---|---|

| Molecular Formula | C17H16N2O3S |

| Molecular Weight | 328.39 |

| IUPAC Name | 4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C17H16N2O3S/c1-3-22-12-6-4-11(5-7-12)16(20)19-17-18-14-9-8-13(21-2)10-15(14)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) |

| Standard InChI Key | OPDFDANNUGKUEX-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |

Introduction

Synthesis

The synthesis of benzothiazole derivatives typically involves the reaction of a benzothiazol-2-amine with an appropriate acylating agent. For example, 2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is synthesized by reacting 6-methoxy-1,3-benzothiazol-2-amine with an acylating agent like ethyl 4-aminobenzoate. A similar approach could be applied to synthesize 4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide.

Biological Activities and Applications

Benzothiazole derivatives have been explored for their anticancer and anti-inflammatory properties. For instance, some benzothiazole compounds have shown significant inhibition of cancer cell proliferation and reduction in inflammatory cytokine activity . While specific biological data for 4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is lacking, its structural similarity to other bioactive benzothiazoles suggests potential applications in these areas.

Research Findings and Data

Given the limited availability of specific research findings on 4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, the following table summarizes general properties and applications of related benzothiazole derivatives:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume